molecular formula C11H14O4S B1265985 4-(butane-1-sulfonyl)benzoic acid CAS No. 100059-51-6

4-(butane-1-sulfonyl)benzoic acid

Cat. No.: B1265985
CAS No.: 100059-51-6
M. Wt: 242.29 g/mol
InChI Key: ZBKOZGCANJUKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butane-1-sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(butane-1-sulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(butane-1-sulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKOZGCANJUKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142894
Record name Benzoic acid, 4-(butylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100059-51-6
Record name Benzoic acid, 4-(butylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100059516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(butylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Role of para-Sulfonyl Benzoic Acids in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The para-sulfonyl benzoic acid scaffold has emerged as a privileged motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. The unique stereoelectronic properties conferred by the sulfonyl group in conjunction with the carboxylic acid functionality at the para-position of a benzene ring create a versatile platform for designing targeted therapeutics. This technical guide provides an in-depth exploration of the biological activities of para-sulfonyl benzoic acid derivatives, elucidating their mechanisms of action across various therapeutic areas, including oncology, inflammation, and metabolic diseases. We will delve into the nuanced structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical class.

Introduction: The Strategic Value of the para-Sulfonyl Benzoic Acid Core

The inherent value of the para-sulfonyl benzoic acid scaffold lies in its trifecta of key features: a rigid aromatic core, a potent hydrogen bond-donating and accepting carboxylic acid, and a highly polar, tetravalent sulfonyl linker. This combination allows for precise three-dimensional orientation of substituents, facilitating targeted interactions with the active sites of enzymes and receptors. The sulfonyl group, in particular, is a bioisostere for other functional groups and can engage in strong hydrogen bonding and dipole-dipole interactions, often proving critical for target binding and overall biological activity. This guide will navigate the expanding landscape of para-sulfonyl benzoic acid derivatives, showcasing their journey from chemical curiosities to promising clinical candidates.

Anticancer Activity: Targeting Key Pathways in Malignancy

para-Sulfonyl benzoic acid derivatives have demonstrated significant potential as anticancer agents through the modulation of various signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Inhibition of Slingshot Phosphatase (SSH)

A compelling anticancer strategy involves the inhibition of Slingshot (SSH) phosphatases, which play a pivotal role in regulating actin dynamics through the dephosphorylation of cofilin and LIM kinases (LIMK).[1] Dysregulation of this pathway is implicated in cancer cell migration and invasion. Certain para-substituted benzoic acid derivatives have been identified as competitive inhibitors of SSH.[1] For instance, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid has shown a Ki of approximately 4 μM and effectively inhibits cell migration.[1]

Signaling Pathway: Slingshot Phosphatase Regulation of Actin Dynamics

SSH_Pathway LIMK LIM Kinase (LIMK) Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P P Cofilin Cofilin (Active) Cofilin_P->Cofilin -P Actin_Dynamics Actin Dynamics (Cell Migration, Invasion) Cofilin->Actin_Dynamics pSBA_Inhibitor para-Sulfonyl Benzoic Acid Derivative SSH Slingshot Phosphatase (SSH) pSBA_Inhibitor->SSH Inhibits SSH->Cofilin_P Dephosphorylates

Caption: The Slingshot phosphatase (SSH) pathway's role in actin dynamics and its inhibition by para-sulfonyl benzoic acid derivatives.

Quantitative Data: Anticancer Activity
Compound ClassTarget Cell LineIC50 (µM)Reference
Rhodanine-scaffold based para-substituted benzoic acid derivatives-Ki ~ 4 µM (Slingshot inhibition)[1]
5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazolesVarious Cancer Cell LinesGI50: 1.64–1.86 µM[2]
4-Hydrazinobenzoic acid derivativesHCT-116 (Colon)21.3 ± 4.1[3]
4-Hydrazinobenzoic acid derivativesMCF-7 (Breast)28.3 ± 5.1[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of para-sulfonyl benzoic acid derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • para-Sulfonyl benzoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and blank controls (medium only).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the inhibition of key inflammatory mediators is a well-established therapeutic strategy. para-Sulfonyl benzoic acid derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory properties of many para-sulfonyl benzoic acid derivatives are attributed to their selective inhibition of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[5] The sulfonamide moiety is crucial for this activity, as it can fit into a side pocket of the COX-2 active site that is absent in the COX-1 isoform, thereby conferring selectivity.

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation pSBA_Inhibitor para-Sulfonyl Benzoic Acid Derivative pSBA_Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by para-sulfonyl benzoic acid derivatives, leading to reduced prostaglandin synthesis and anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Activity
Compound ClassTargetIC50 (µM)Reference
Pyrazole sulfonamide carboxylic acid derivativesCOX-20.01 - 0.4[6]
4-Sulfonyloxy/alkoxy benzoxazolone derivativesNO, IL-1β, IL-6 production8.61 - 20.07[7]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to evaluate the COX-2 inhibitory activity of para-sulfonyl benzoic acid derivatives.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., EIA kit for PGE2)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX-2 enzyme. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antidiabetic Activity: Modulating Glucose Homeostasis

The prevalence of type 2 diabetes has spurred the search for novel therapeutic agents that can effectively control blood glucose levels. para-Sulfonyl benzoic acid derivatives have shown promise as antidiabetic agents, with mechanisms of action that include the inhibition of key enzymes involved in carbohydrate metabolism and insulin signaling.

Mechanism of Action: α-Glucosidase and PTP1B Inhibition

One of the primary antidiabetic mechanisms of this class of compounds is the inhibition of α-glucosidase, an enzyme located in the small intestine that breaks down complex carbohydrates into glucose.[8] By inhibiting this enzyme, the absorption of glucose is delayed, leading to a reduction in postprandial hyperglycemia.[8]

Another important target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[9][10][11] Inhibition of PTP1B enhances insulin sensitivity and improves glucose uptake.[9][10][11]

Experimental Workflow: Antidiabetic Activity Screening

Antidiabetic_Workflow Start Synthesized para-Sulfonyl Benzoic Acid Derivatives Alpha_Glucosidase_Assay In Vitro α-Glucosidase Inhibition Assay Start->Alpha_Glucosidase_Assay PTP1B_Assay In Vitro PTP1B Inhibition Assay Start->PTP1B_Assay Active_Hits Identification of Active Compounds Alpha_Glucosidase_Assay->Active_Hits PTP1B_Assay->Active_Hits In_Vivo_Studies In Vivo Diabetic Animal Models Active_Hits->In_Vivo_Studies Lead_Optimization Lead Optimization (SAR Studies) Active_Hits->Lead_Optimization Clinical_Candidate Potential Clinical Candidate In_Vivo_Studies->Clinical_Candidate Lead_Optimization->Clinical_Candidate

Caption: A typical workflow for the discovery and development of para-sulfonyl benzoic acid derivatives as antidiabetic agents.

Quantitative Data: Antidiabetic Activity
CompoundTargetIC50 (µM)Reference
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-glucosidaseMore potent than acarbose[8]
3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-oneα-glucosidase0.0645[12]
Geranylated flavonoidsPTP1B1.9 - 8.2[13]
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details an in vitro assay to determine the α-glucosidase inhibitory activity of para-sulfonyl benzoic acid derivatives.[1][14]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Sodium carbonate (Na₂CO₃) solution (200 mM)

  • Acarbose (positive control)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, mix 10 µL of the test compound at various concentrations with 490 µL of phosphate buffer and 250 µL of 5 mM pNPG.[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[1]

  • Enzyme Addition: Add 250 µL of α-glucosidase (0.4 U/mL) to each well and incubate at 37°C for 15 minutes.[1]

  • Reaction Termination: Stop the reaction by adding 200 µL of Na₂CO₃ solution.[1]

  • Absorbance Measurement: Measure the absorbance at 400 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4] Determine the IC50 value from the dose-response curve.

Synthesis of para-Sulfonyl Benzoic Acid Derivatives

The synthesis of para-sulfonyl benzoic acid derivatives is typically achieved through multi-step sequences, starting from readily available materials.

General Synthetic Scheme

A common synthetic route involves the chlorosulfonation of a substituted benzoic acid followed by reaction with an appropriate amine to form the sulfonamide. The carboxylic acid moiety can then be further modified.

Synthetic Workflow: General Synthesis

Synthesis_Workflow Starting_Material Substituted Benzoic Acid Chlorosulfonation Chlorosulfonation (ClSO3H) Starting_Material->Chlorosulfonation Sulfonyl_Chloride para-Sulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl_Chloride Amination Amination (R1R2NH) Sulfonyl_Chloride->Amination Sulfonamide para-Sulfamoyl Benzoic Acid Amination->Sulfonamide Derivatization Carboxylic Acid Derivatization Sulfonamide->Derivatization Final_Product Final Derivative Derivatization->Final_Product

Caption: A generalized synthetic workflow for the preparation of para-sulfonyl benzoic acid derivatives.

Experimental Protocol: Synthesis of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives

This protocol describes the synthesis of a series of antidiabetic para-sulfonyl benzoic acid derivatives.[8]

Step 1: Chlorosulfonation of 2,4-dichlorobenzoic acid

  • To a stirred solution of 2,4-dichlorobenzoic acid in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature (e.g., 0-5°C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives

  • Dissolve the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid intermediate in a suitable solvent.

  • Add the desired aryl or alkyl amine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of para-sulfonyl benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring and on the sulfonamide nitrogen.

  • Anticancer Activity: For Slingshot phosphatase inhibitors, the presence of a rhodanine scaffold attached to the para-position of the benzoic acid via a phenoxymethyl linker was found to be crucial for activity.[1]

  • Anti-inflammatory Activity: In COX-2 inhibitors, the para-sulfonamide group is a key pharmacophoric element. Modifications on the second aryl ring can significantly impact potency and selectivity.[6][15]

  • Antidiabetic Activity: For α-glucosidase inhibitors, the substitution pattern on the benzopyranone ring of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives was shown to be critical for potent inhibition.[12]

Conclusion and Future Perspectives

The para-sulfonyl benzoic acid scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive area for further research. Future efforts will likely focus on the optimization of existing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel biological targets for this versatile chemical class. The continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly unlock the full therapeutic potential of para-sulfonyl benzoic acids.

References

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

  • Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. PubMed. [Link]

  • Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. PMC. [Link]

  • Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin. PMC. [Link]

  • In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]

  • Simplified visualization of COX-2 inhibitions within the NSAID model... ResearchGate. [Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PMC. [Link]

  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Proposed signal pathways of Cox-2 gene regulation. ResearchGate. [Link]

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PMC. [Link]

  • Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. ResearchGate. [Link]

  • Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemistrySelect. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC. [Link]

  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC. [Link]

  • Discovery of novel PTP1B inhibitors with antihyperglycemic activity. PMC. [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Eureka | Patsnap. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • Synthesis and evaluation of the alpha-glucosidase inhibitory activity of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives. PubMed. [Link]

  • Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar. [Link]

  • α-Glucosidase inhibition studies of the synthesized compounds. ResearchGate. [Link]

  • The Slingshot phosphatase 2 is required for acrosome biogenesis during spermatogenesis in mice. eLife. [Link]

  • The importance of including the C-terminal domain of PTP1B1-400 to identify potential antidiabetic inhibitors. Taylor & Francis Online. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Scilit. [Link]

  • Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. PubMed. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • PTP1B inhibitors as potential therapeutics in the treatment of Type 2 diabetes and obesity. Expert Opinion on Investigational Drugs. [Link]

  • Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation. PMC. [Link]

  • The Cofilin Phosphatase Slingshot Homolog 1 (SSH1) Links NOD1 Signaling to Actin Remodeling. PLOS Pathogens. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • 54434 - Gene ResultSSH1 slingshot protein phosphatase 1 [ (human)]. NCBI. [Link]

  • α-Glucosidase Inhibition by Usnic Acid Derivatives. PubMed. [Link]

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. PubMed. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC. [Link]

  • CN105693565A - Preparation method for p-carboxybenzene sulfonamide.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • How to synthesis 4-formylbenzenesulfonamide practically ? ResearchGate. [Link]

Sources

difference between 4-(butane-1-sulfonyl)benzoic acid and sulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the bioisosteric replacement of a sulfonamide moiety (


) with a sulfone (

) is a high-impact strategy used to modulate physicochemical properties without altering the core pharmacophore geometry.

This guide provides an in-depth technical analysis of 4-(butane-1-sulfonyl)benzoic acid , contrasting it with its sulfonamide analogs. We explore the critical divergence in synthetic accessibility, physicochemical behavior (pKa, LogD), and metabolic stability. This document is designed for researchers requiring actionable protocols and mechanistic rationale for scaffold selection.

Structural & Physicochemical Divergence

The transition from a sulfonamide to an alkyl sulfone on a benzoic acid scaffold fundamentally alters the molecule's electronic and protonation landscape.

The Hydrogen Bonding Vector
  • Sulfonamide Analogs (

    
    ):  Act as both Hydrogen Bond Donors (HBD)  and Acceptors (HBA) . The nitrogen proton is crucial for interactions with backbone carbonyls in receptor pockets (e.g., carbonic anhydrases, COX-2).
    
  • Sulfone (4-(butane-1-sulfonyl)benzoic acid): Acts strictly as a Hydrogen Bond Acceptor (HBA) . The lack of the nitrogen proton eliminates the HBD vector, often increasing membrane permeability by reducing the desolvation penalty, provided the target binding site does not require the donor interaction.

Acid-Base Profile (pKa)

The benzoic acid moiety provides a baseline pKa of ~4.2. The substituent at the para position modulates this, but the functional group itself behaves differently:

Feature4-(butane-1-sulfonyl)benzoic acid4-(butylsulfamoyl)benzoic acid
Core pKa (COOH) ~3.9 (EWG effect of Sulfone)~3.9 (EWG effect of Sulfonamide)
Secondary pKa None (Sulfone is neutral)~10.5 (Sulfonamide NH)
Ionization at pH 7.4 Mono-anionic (COO⁻)Mono-anionic (COO⁻); NH is neutral
LogD (pH 7.4) Higher (More Lipophilic)Lower (Polar NH contributes to solvation)

Critical Insight: The sulfone variant removes a potential site of metabolic glucuronidation (the sulfonamide Nitrogen), often extending half-life (


) in vivo.

Synthetic Pathways & Experimental Workflows

The synthesis of the sulfone and sulfonamide analogs diverges significantly. The sulfone route relies on oxidative chemistry , while the sulfonamide route utilizes electrophilic substitution .

Visualization of Synthetic Logic

Synthesis_Workflow Start Starting Material: 4-Chlorobenzoic Acid S_Step1 S-Alkylation (Butyl mercaptan, NaH, DMF) Start->S_Step1 Route A (Sulfone) SA_Step1 Chlorosulfonation (ClSO3H, Thionyl Chloride) Start->SA_Step1 Route B (Sulfonamide) S_Inter Intermediate: 4-(butylthio)benzoic acid S_Step1->S_Inter S_Step2 Oxidation (H2O2, Na2WO4 or mCPBA) S_Inter->S_Step2 Oxidation Product_A Target A: 4-(butane-1-sulfonyl)benzoic acid S_Step2->Product_A SA_Inter Intermediate: 4-(chlorosulfonyl)benzoic acid SA_Step1->SA_Inter SA_Step2 Amination (Butylamine, Et3N, DCM) SA_Inter->SA_Step2 Nucleophilic Attack Product_B Target B: 4-(butylsulfamoyl)benzoic acid SA_Step2->Product_B

Figure 1: Divergent synthetic pathways. Route A yields the sulfone via oxidation; Route B yields the sulfonamide via chlorosulfonyl activation.

Detailed Experimental Protocols

These protocols are designed for self-validation. If the intermediate TLC does not match the description, stop and re-evaluate reagents.

Protocol A: Synthesis of 4-(butane-1-sulfonyl)benzoic acid (Green Oxidation Method)

Rationale: We utilize a Tungstate-catalyzed peroxide oxidation to avoid the hazards and byproducts associated with mCPBA on larger scales.

  • S-Alkylation (Thioether Formation):

    • Dissolve 4-mercaptobenzoic acid (10 mmol) in DMF (20 mL).

    • Add

      
       (2.5 eq) and stir for 15 min at RT (Solution turns yellow/orange).
      
    • Add 1-bromobutane (1.1 eq) dropwise. Heat to 60°C for 4 hours.

    • Validation: TLC (50% EtOAc/Hex) should show disappearance of thiol (lower Rf) and appearance of thioether (higher Rf).

    • Workup: Acidify with 1M HCl, extract with EtOAc, dry (

      
      ), and concentrate.
      
  • Oxidation to Sulfone:

    • Suspend the thioether (from step 1) in water (15 mL) and add

      
       (2 mol%).
      
    • Heat to 60°C and add

      
       (2.5 eq) dropwise. Caution: Exothermic.
      
    • Stir at 60°C for 2 hours.

    • Validation: TLC will show two spots initially (Sulfoxide intermediate) and finally one spot (Sulfone). The Sulfone is significantly more polar (lower Rf) than the thioether but less polar than the acid starting material.

    • Workup: Cool to 0°C. The product often precipitates as a white solid. Filter and wash with cold water. Recrystallize from Ethanol/Water.[1]

Protocol B: pKa Determination (Potentiometric Titration)

To accurately distinguish the acidity of the benzoic acid core from potential sulfonamide protons.

  • Preparation: Dissolve 5 mg of the compound in a mixture of water/methanol (80:20) to ensure solubility.

  • Titrant: Use 0.01 M KOH (standardized).

  • Execution: Perform titration under

    
     atmosphere to exclude 
    
    
    
    .
  • Analysis:

    • Sulfone Analog: You will observe one inflection point (COOH, pKa ~3.9-4.0).

    • Sulfonamide Analog: You may observe two inflection points if the sulfonamide NH is sufficiently acidic (COOH ~3.9, NH ~10.5). Note: The NH inflection is often weak in water; use DMSO/Water if necessary.

Biological & ADME Decision Matrix

Use the following logic flow to decide between the Sulfone and Sulfonamide scaffold for your drug candidate.

SAR_Decision_Tree Start Lead Optimization: Sulfone vs. Sulfonamide? Q1 Does the target pocket require a Hydrogen Bond Donor? Start->Q1 Q2 Is metabolic stability (t1/2) a limiting factor? Q1->Q2 No Res_Sulfonamide Select Sulfonamide (-SO2NHR) Q1->Res_Sulfonamide Yes (e.g., COX-2) Q3 Is solubility a critical issue? Q2->Q3 No Res_Sulfone Select Sulfone (-SO2R) Q2->Res_Sulfone Yes (Avoid N-Glucuronidation) Q3->Res_Sulfonamide Yes (Ionizable NH aids solubility) Q3->Res_Sulfone No (Prefer Permeability)

Figure 2: Strategic decision tree for scaffold selection based on SAR and ADME requirements.

References

  • Synthesis of Sulfones: "Oxidation of Sulfides to Sulfones using Hydrogen Peroxide and a Tungstate Catalyst." PubChem, CID 180763.[2]

  • Bioisosterism Principles: "Sulfonimidamides as Bioisosteres of Sulfonamides and Sulfones." ResearchGate.[3]

  • Metabolic Stability: "Metabolism of alkyl benzene sulfonates." PubMed.

  • pKa Properties: "Prediction of Aqueous pKa Values of Sulfonamide Drugs." ChemRxiv.

Sources

A Technical Guide to the Solubility Profile of 4-(butane-1-sulfonyl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the principles and practices for determining the solubility profile of 4-(butane-1-sulfonyl)benzoic acid. While specific quantitative data for this compound is not extensively published, this document establishes a robust framework for its experimental determination. We delve into the molecular characteristics of the compound, predict its solubility behavior based on physicochemical principles, provide a detailed, field-proven protocol for the equilibrium shake-flask method, and discuss the critical factors that influence solubility. This guide is intended for researchers, chemists, and formulation scientists engaged in pharmaceutical development.

Introduction: The Critical Role of Solvent Solubility

4-(butane-1-sulfonyl)benzoic acid is an aromatic carboxylic acid containing a sulfonyl functional group.[1] This structural arrangement makes it a molecule of interest in medicinal chemistry, potentially as a building block for more complex therapeutic agents. The successful development of any such agent hinges on a thorough understanding of its physical properties, with solubility being paramount.

The ability to dissolve a compound in a specific solvent at a desired concentration is fundamental for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Purification: Selecting appropriate anti-solvents and recrystallization solvents to achieve high purity.[2]

  • Formulation: Developing stable and effective dosage forms, where poor solubility can limit drug loading and bioavailability.[3][4]

  • Analytical Chemistry: Preparing stock solutions for quantitative analysis and screening assays.

This guide provides the theoretical grounding and practical methodology to empower researchers to generate a reliable and comprehensive solubility profile for 4-(butane-1-sulfonyl)benzoic acid.

Physicochemical Profile and Solubility Predictions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[5] This concept is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the forces holding the solute molecules together in the crystal lattice and the solvent molecules together.

The structure of 4-(butane-1-sulfonyl)benzoic acid offers several clues to its expected solubility behavior:

  • Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[5][7]

  • Sulfonyl Group (-SO₂-): The sulfonyl group is highly polar and can act as a strong hydrogen bond acceptor. This reinforces the compound's affinity for polar solvents.

  • Aromatic Ring & Butyl Chain: The benzene ring and the n-butyl group are nonpolar, hydrophobic moieties.[5] These parts of the molecule will interact favorably with nonpolar solvents through van der Waals forces.

Predicted Solubility Trend: Based on these structural features, it is predicted that 4-(butane-1-sulfonyl)benzoic acid will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, followed by polar protic solvents such as methanol and ethanol. Solubility is expected to be moderate in solvents of intermediate polarity like acetone and ethyl acetate, and significantly lower in nonpolar solvents like toluene and hexane.

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable solubility data, an experimental approach is necessary. The Equilibrium Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility.[5][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[8][9]

Rationale for the Shake-Flask Method

This method is chosen for its accuracy and reproducibility. By allowing the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation, the resulting measurement represents the true thermodynamic solubility.[9] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the dissolution rate.[3][10] For late-stage preclinical development and formulation, thermodynamic solubility is the more critical and relevant parameter.[3][10]

Detailed Experimental Protocol

This protocol outlines the necessary steps to ensure a robust and self-validating solubility determination.

Objective: To determine the equilibrium solubility of 4-(butane-1-sulfonyl)benzoic acid in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 4-(butane-1-sulfonyl)benzoic acid (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance (readable to 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Solvent Selection: A diverse set of solvents should be chosen to cover a range of polarities:

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

  • Intermediate Polarity: Acetone, Ethyl Acetate, Dichloromethane

  • Nonpolar: Toluene, Hexane

Procedure:

  • Preparation: Add an excess amount of solid 4-(butane-1-sulfonyl)benzoic acid to each vial. An excess is critical to ensure a saturated solution is formed and that solid remains at equilibrium.[11] A general rule is to add approximately 2-5 times the estimated amount needed for saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10][12] The exact time should be determined by preliminary experiments, measuring the concentration at various time points (e.g., 12, 24, 48, 72 hours) until the concentration no longer increases.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[11] Then, centrifuge the vials to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any fine particulates. This step is crucial to prevent artificially high results.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method. The method must be calibrated using standards of known concentration.

  • Data Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the results in units such as mg/mL and mol/L.

  • Solid Phase Analysis (Trustworthiness Check): After the experiment, recover the remaining solid from the vials and analyze it using a technique like X-ray powder diffraction (XRPD). This step verifies that the compound has not changed its crystalline form (polymorph) or degraded during the experiment, which would invalidate the solubility measurement.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_validation 5. Validation prep1 Add excess solid API to vials prep2 Add precise volume of solvent prep1->prep2 equilib Agitate at constant T (24-72 hours) prep2->equilib sep1 Settle suspended solids equilib->sep1 val1 Recover remaining solid equilib->val1 sep2 Centrifuge for clarification sep1->sep2 an1 Filter supernatant (0.22 µm) sep2->an1 an2 Dilute sample for quantification an1->an2 an3 Analyze concentration (e.g., HPLC) an2->an3 an4 Calculate solubility (mg/mL, mol/L) an3->an4 val2 Analyze solid phase (e.g., XRPD) val1->val2

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-(butane-1-sulfonyl)benzoic acid at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic DMSO7.2> 200> 0.826
DMF6.4> 200> 0.826
Acetonitrile5.845.50.188
Polar Protic Methanol5.198.20.405
Ethanol4.361.70.255
Intermediate Acetone5.133.10.137
Ethyl Acetate4.415.80.065
Nonpolar Toluene2.41.20.005
n-Hexane0.1< 0.1< 0.0004

Note: The data presented in this table are hypothetical and for illustrative purposes only. Polarity Index values are approximate.

Conclusion

Determining the solubility profile of 4-(butane-1-sulfonyl)benzoic acid is a foundational step in its development as a potential pharmaceutical intermediate or API. The molecule's structure, with its combination of polar carboxylic acid and sulfonyl groups and nonpolar hydrocarbon regions, suggests a strong dependence of solubility on solvent polarity. The equilibrium shake-flask method, as detailed in this guide, provides the most reliable means of quantifying this critical property. By adhering to a rigorous, validated protocol, researchers can generate the high-quality data necessary to guide decisions in process chemistry, formulation development, and analytical sciences, ultimately accelerating the path from discovery to application.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pudipeddi, M. & Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Brittain, H. G. (2009). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Wikipedia. Solubility equilibrium. [Link]

  • World Health Organization (WHO). (2019). Annex 4: GUIDANCE ON THE DESIGN AND CONDUCT OF EQUILIBRIUM SOLUBILITY STUDIES OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED WAIVER OF IN VIVO BIOEQUIVALENCE STUDIES. [Link]

  • Avdeef, A., et al. (2000). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

  • PubChem. 4-(Butane-1-sulfonyl)benzoic acid. [Link]

  • Chemistry LibreTexts. (2019). 4.4: Solubility. [Link]

  • Sharma, D., et al. (2016). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Wikipedia. Solvent effects. [Link]

  • Wikipedia. Benzoic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxidation Reactions of 4-(butane-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-(butane-1-sulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in the oxidation of its thioether precursor, 4-(butylthio)benzoic acid. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis.

Q1: My reaction seems to have stalled, and I have a mixture of starting material, the intermediate sulfoxide, and the final sulfone product. What's the most likely cause?

A: This is the most frequent issue and typically points to insufficient oxidizing power or reaction time. The oxidation of a thioether to a sulfone is a two-step process, with the second step (sulfoxide to sulfone) often being slower than the first.[1] To drive the reaction to completion, you may need to increase the stoichiometry of the oxidizing agent, extend the reaction time, or increase the temperature. Using a catalyst is also a highly effective strategy to ensure full conversion.[2]

Q2: I'm using hydrogen peroxide (H₂O₂) as my oxidant, but the reaction is extremely slow. Why is this, and what can I do?

A: While hydrogen peroxide is an attractive "green" oxidant from an atom economy standpoint, its uncatalyzed reaction with thioethers can be kinetically very slow, with half-lives potentially running into hundreds of hours under certain conditions.[3][4] To achieve a practical reaction rate, H₂O₂ is almost always used with a catalyst. Metal-based catalysts, such as those containing tungsten (e.g., sodium tungstate), niobium, or vanadium, are highly effective at activating H₂O₂ for this transformation.[2][4][5]

Q3: What are the most common byproducts I should be aware of?

A: Besides the intermediate sulfoxide, the primary byproducts are typically related to the oxidant used. With aggressive oxidants or harsh conditions, you could potentially see reactions at the aromatic ring, though this is less common for this specific substrate. If using a peroxyacid like m-CPBA, the corresponding carboxylic acid (m-chlorobenzoic acid) will be a major byproduct that needs to be removed during purification. The key is to choose an oxidation system with high chemoselectivity for the sulfur atom.[6]

Q4: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. You will need a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape). The starting thioether will be the least polar component, the intermediate sulfoxide will be more polar, and the final sulfone product will be the most polar of the three. The reaction is complete when the spot corresponding to the starting material and the intermediate sulfoxide are no longer visible.

Core Reaction Pathway Visualization

The oxidation proceeds in a stepwise manner, which is crucial to understand for troubleshooting incomplete reactions.

ReactionPathway Start 4-(butylthio)benzoic acid (Thioether) Intermediate 4-(butylsulfinyl)benzoic acid (Sulfoxide) Start->Intermediate +1 eq. Oxidant (Fast Step) Product 4-(butane-1-sulfonyl)benzoic acid (Sulfone) Intermediate->Product +1 eq. Oxidant (Slower Step)

Caption: Stepwise oxidation from thioether to sulfone.

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific experimental issues and their remedies.

Issue 1: Low or Incomplete Conversion

Your reaction stops prematurely, leaving significant amounts of starting material and/or the sulfoxide intermediate.

  • Potential Cause A: Insufficient Oxidant Stoichiometry. The full conversion from thioether to sulfone requires a minimum of two molar equivalents of the oxidizing agent (e.g., H₂O₂). Some oxidants may also decompose over the course of the reaction, necessitating a larger excess.

    • Solution: Increase the equivalents of your oxidant. For H₂O₂, using 2.2 to 3.0 equivalents is a common starting point. For solid oxidants like m-CPBA or Oxone, ensure you have at least 2.1 equivalents.

  • Potential Cause B: Low Reaction Temperature or Insufficient Time. The oxidation of the sulfoxide to the sulfone can have a higher activation energy barrier than the initial oxidation of the thioether.

    • Solution: First, try extending the reaction time, monitoring by TLC every few hours. If the reaction remains stalled, gently increase the temperature. For H₂O₂/tungstate systems, temperatures between 50-80°C are often effective.[4]

  • Potential Cause C: Ineffective Oxidant/Catalyst System. As mentioned, uncatalyzed H₂O₂ is often too slow.[3]

    • Solution: If using H₂O₂, add a catalyst. Sodium tungstate (Na₂WO₄) is an inexpensive and highly reliable choice. Alternatively, switch to a more potent, albeit less "green," oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[2][7]

Issue 2: Difficulty in Product Purification

You have achieved full conversion, but isolating the pure 4-(butane-1-sulfonyl)benzoic acid is challenging.

  • Potential Cause A: Contamination with Acidic Byproducts. If using an oxidant like m-CPBA, the byproduct m-chlorobenzoic acid has similar acidic properties to your product, making separation by simple extraction difficult.

    • Solution: Recrystallization is the most effective method. A solvent system like ethanol/water or acetic acid/water can be used. The desired product's solubility will differ sufficiently from the byproduct to allow for isolation of pure crystals upon cooling.

  • Potential Cause B: Product is Water-Soluble, Complicating Extraction. The presence of both a carboxylic acid and a sulfonyl group increases the polarity and water solubility of the product, especially in its deprotonated (carboxylate) form at neutral or basic pH.

    • Solution: During aqueous workup, ensure the aqueous layer is acidified to a low pH (pH 1-2) with an acid like HCl before extracting with an organic solvent like ethyl acetate.[8] This protonates the carboxylate group, making the molecule much less water-soluble and facilitating its extraction into the organic phase. Washing the organic layer with brine can also help remove residual water.

Troubleshooting Workflow Diagram

This logical flow can guide your troubleshooting process.

TroubleshootingWorkflow Start Problem: Low Yield of Sulfone CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC Incomplete Incomplete Conversion? (Starting Material / Sulfoxide Present) CheckTLC->Incomplete Yes Loss Loss During Workup/Purification? CheckTLC->Loss No (Clean Conversion) Oxidant Cause: Insufficient Oxidant Solution: Increase Equivalents (e.g., >2.2 eq.) Incomplete->Oxidant Check Stoichiometry Conditions Cause: Insufficient Time/Temp Solution: Extend Time or Increase Temp Incomplete->Conditions Check Reaction Conditions Catalyst Cause: Slow Kinetics (e.g., H₂O₂ alone) Solution: Add Catalyst (e.g., Na₂WO₄) Incomplete->Catalyst Check Reagent Choice pH Cause: Product lost to aqueous phase Solution: Acidify to pH 1-2 before extraction Loss->pH Recrystallize Cause: Impurities co-precipitating Solution: Optimize recrystallization solvent Loss->Recrystallize

Caption: A logical guide to diagnosing yield issues.

Comparative Analysis of Common Oxidation Systems

The choice of oxidant is the most critical decision in this synthesis. Each has distinct advantages and challenges.

Oxidizing SystemTypical ConditionsStoichiometry (min.)ProsCons & Common Issues
H₂O₂ / Na₂WO₄ Acetonitrile or Ketone solvent, 50-80°C[4]2.2 eq. H₂O₂, catalytic Na₂WO₄Environmentally friendly (water is the only byproduct), cost-effective.[4]Requires heating, reaction can still be moderately slow (1-6 hours).[4]
m-CPBA Dichloromethane (DCM) or Chloroform, 0°C to RT2.1 eq.Fast and highly reliable, works at low temperatures.[2][7]Generates m-chlorobenzoic acid byproduct which complicates purification; can be explosive.
Oxone® (KHSO₅) Methanol/Water or Acetonitrile/Water, RT2.1 eq.Stable, non-explosive solid; effective and easy to handle.Generates inorganic salt byproducts that must be filtered/washed away.
Sodium Hypochlorite (NaOCl) Acetonitrile/Water, RT[1]>2.0 eq.Very fast reaction kinetics, inexpensive (bleach).[1][3]Can be non-selective; pH control is important to avoid side reactions.

Optimized Experimental Protocol: H₂O₂ with Sodium Tungstate Catalyst

This protocol is recommended for its balance of efficiency, cost, and environmental safety.[4]

Materials:

  • 4-(butylthio)benzoic acid (1.0 eq)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 eq)

  • 30% Hydrogen peroxide (w/w aq. solution) (2.5 eq)

  • Methanol or Acetonitrile (as solvent)

  • Ethyl acetate

  • Saturated aq. Sodium bisulfite (NaHSO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(butylthio)benzoic acid (1.0 eq) and sodium tungstate dihydrate (0.02 eq).

  • Dissolution: Add the solvent (e.g., methanol) to dissolve the solids (approx. 0.1-0.2 M concentration).

  • Oxidant Addition: Begin stirring and gently heat the mixture to 50-60°C. Add the 30% H₂O₂ solution (2.5 eq) dropwise over 15-20 minutes.

    • Scientist's Note: A slow, controlled addition is crucial to manage the initial exotherm and prevent uncontrolled decomposition of the peroxide.

  • Reaction: Maintain the temperature and stir the reaction vigorously. Monitor the progress by TLC. The reaction is typically complete in 2-4 hours, once the starting material and intermediate sulfoxide spots are consumed.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bisulfite solution to quench any remaining hydrogen peroxide. Stir for 15-20 minutes until bubbling ceases.

    • Scientist's Note: This step is essential for safety and prevents the presence of residual oxidant in your final product.

  • Solvent Removal & Acidification: Remove the bulk of the organic solvent (methanol) under reduced pressure. To the remaining aqueous mixture, add 1M HCl until the pH is ~1-2. A white precipitate of the product should form.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

    • Scientist's Note: Ensuring a low pH is critical to protonate the carboxylic acid, making it soluble in the organic layer and maximizing recovery.[8][9]

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 4-(butane-1-sulfonyl)benzoic acid as a white solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the final product in high purity.

References

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Long, M. J., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, ACS Publications. [Link]

  • Long, M. J., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • ResearchGate. Proposed mechanism of the oxidation of thioethers to the corresponding sulfone and sulfoxide. [Link]

  • Royal Society of Chemistry. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]

  • ACS Green Chemistry Institute. Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Google Patents. (2014). CN103910658A - Method of oxidizing thioether to sulfone.
  • Google Patents. (2019).
  • Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Reddit r/Chempros. (2022). Chemoselective thioether oxidation. [Link]

  • ACS Publications. (2025). Synthesis of Novel Alicyclic Poly(thioether sulfone) with High Refractive Index and High Abbe's Number Using 1,4-Dithiin 1,1-Dioxide. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • SpringerLink. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. [Link]

  • PubChem. 4-(Butane-1-sulfonyl)benzoic acid. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Thieme. (2016). Recent Advances in the Synthesis of Sulfones. [Link]

  • Google Patents. (2019). CN109293625B - Synthesis method of high-purity 1, 4-butane sultone.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Der Pharma Chemica. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. [Link]

  • Google Patents. (1978).
  • Bartleby.com. Purifying A Compound Of Benzoic Acid. [Link]

  • Google Patents. (1978). US4092353A - Process for the purification of benzoic acid. [Link]

  • Organic Syntheses. 4-hydroxy-1-butanesulfonic acid sultone. [Link]

  • Organic Chemistry Portal. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. [Link]

  • Truman ChemLab. Multi-Step Synthesis of Methyl m-Nitrobenzoate. [Link]

Sources

overcoming solubility issues of 4-(butylsulfonyl)benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Butylsulfonyl)benzoic Acid

Welcome to the technical support center for 4-(butylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a molecule possessing both a hydrophobic butylsulfonyl group and an ionizable carboxylic acid, its behavior in aqueous media can be complex. This document provides a logical, step-by-step framework for diagnosing and overcoming these solubility issues, grounded in established physicochemical principles.

Section 1: Understanding the Challenge - Physicochemical Profile

The solubility of 4-(butylsulfonyl)benzoic acid is dictated by the interplay between its molecular structure and the properties of the solvent system. Its structure features a rigid, hydrophobic aromatic ring and a nonpolar butyl chain, which collectively limit its affinity for water. Conversely, the carboxylic acid group provides a handle for solubility enhancement through ionization.

Based on its structure and data from similar compounds, we can establish a working physicochemical profile. For instance, the pKa of the structurally related 4-(methylsulfonyl)benzoic acid is approximately 3.48 in water, while benzoic acid itself has a pKa of 4.2[1][2]. It is therefore highly probable that 4-(butylsulfonyl)benzoic acid is a weak acid with a pKa in the range of 3.5-4.5.

Table 1: Estimated Physicochemical Properties of 4-(Butylsulfonyl)benzoic Acid

PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₄O₄S[3]-
Molecular Weight 242.29 g/mol [3]-
Structure Aromatic ring with a butylsulfonyl and a carboxylic acid substituent.The butyl group and benzene ring are hydrophobic, reducing water solubility. The sulfonyl group is polar but the alkyl chain dominates.
pKa (estimated) 3.5 - 4.5The carboxylic acid group can be deprotonated to form a much more soluble carboxylate salt. Solubility is therefore highly pH-dependent.[4][5]
LogP (estimated) > 2.0Indicates a preference for a nonpolar environment over water, suggesting low intrinsic aqueous solubility.

The most critical factor for manipulating solubility is the ionization of the carboxylic acid. At a pH below its pKa, the compound exists predominantly in its neutral, protonated form (R-COOH), which is poorly soluble. As the pH of the solution rises above the pKa, the compound deprotonates to form the highly polar, and thus more water-soluble, carboxylate anion (R-COO⁻).[4][6]

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_sol R-COOH (Protonated Form) Poorly Soluble high_sol R-COO⁻ + H⁺ (Deprotonated Form) Highly Soluble low_sol->high_sol Increase pH (Add Base) high_sol->low_sol Decrease pH (Add Acid)

Caption: pH-dependent equilibrium of 4-(butylsulfonyl)benzoic acid.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

If you are experiencing precipitation, cloudiness, or are unable to achieve your target concentration, follow this systematic approach. This workflow is designed to move from the simplest and most common solutions to more complex formulation strategies.

Caption: Troubleshooting workflow for solubility enhancement.

Section 3: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous buffer. What is happening and how do I fix it?

A: This is a classic problem known as "precipitation upon dilution." Your compound is highly soluble in the neat organic solvent (DMSO), but when this stock is introduced to the aqueous buffer, the final concentration of DMSO is too low to keep the compound in solution. The compound, now in a predominantly aqueous environment where it is poorly soluble, precipitates.

  • Immediate Solution: Increase the final percentage of DMSO in your working solution if your experimental system can tolerate it. However, many biological assays are sensitive to DMSO concentrations above 0.5-1%.

  • Better Solution: Address the root cause—the poor aqueous solubility. The best approach is to use a pH-adjusted buffer (see Q2) for your dilution. By ensuring the aqueous phase is at a pH where the compound is ionized and soluble, you can often prevent this precipitation even at low co-solvent concentrations.[7]

Q2: What is the ideal pH to maximize the solubility of 4-(butylsulfonyl)benzoic acid?

A: To ensure maximum solubility, you should work at a pH that is at least 2 units higher than the compound's pKa. Given the estimated pKa of 3.5-4.5, a buffer system at pH 6.5 or higher is recommended. At pH 6.5, over 99% of the compound will be in its deprotonated, soluble carboxylate form. Common biological buffers like phosphate-buffered saline (PBS) at pH 7.4 are typically suitable. Avoid acidic buffers (e.g., citrate buffers below pH 5) unless your experiment specifically requires it, as they will suppress ionization and decrease solubility.[5][6][8]

Q3: pH adjustment isn't enough at my high target concentration. Which co-solvents should I consider?

A: Co-solvents work by reducing the overall polarity of the water-based solvent system, making it more favorable for hydrophobic molecules.[7][9] For preclinical and research applications, several common co-solvents can be effective:

  • Ethanol: A common and effective co-solvent.

  • Propylene Glycol (PG) & Polyethylene Glycols (PEG 300/400): Often used in formulation development due to their safety profiles. They can significantly increase the solubility of poorly soluble compounds.[10][11]

  • Dimethyl Sulfoxide (DMSO) & Dimethylacetamide (DMA): Very strong solvents, but their use can be limited by toxicity or interference in downstream assays.[10]

Start by preparing a stock solution in your chosen co-solvent and titrating it into your pH-adjusted aqueous buffer while vortexing. Observe for any signs of precipitation. The goal is to find the minimum percentage of co-solvent needed to maintain solubility.

Q4: How can I form a salt of my compound to create a more soluble starting material?

A: Salt formation is a robust strategy to fundamentally increase the aqueous solubility and dissolution rate of an ionizable compound.[12][13][14] For an acidic compound like this one, you would react it with a base to form a salt.

  • Common Counterions: Sodium (Na⁺) and potassium (K⁺) are the most common and typically yield highly soluble salts.[13] Organic bases like tromethamine (TRIS) can also be used.

  • General Process: Dissolve the 4-(butylsulfonyl)benzoic acid in a suitable organic solvent (e.g., ethanol, isopropanol). Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide, also dissolved in a minimal amount of solvent). The resulting salt may precipitate out of the organic solvent or can be isolated by removing the solvent under vacuum. The isolated solid salt can then be directly dissolved in water or buffer. This approach often yields a solid material with a much faster and higher dissolution capacity than the parent free acid.[14][15]

Q5: When should I consider using cyclodextrins?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][16] They are an advanced formulation tool to be considered when other methods are insufficient or inappropriate.

  • Mechanism: The hydrophobic part of your molecule (the benzene ring and butyl group) can become encapsulated within the cyclodextrin's nonpolar cavity, forming an "inclusion complex."[][18] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.

  • When to Use: Consider cyclodextrins if you need to achieve high aqueous concentrations without pH modification or co-solvents, or if you need to improve the stability of the compound in solution.[16][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, highly soluble derivative used in pharmaceutical development.[7]

Section 4: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective: To determine the solubility of 4-(butylsulfonyl)benzoic acid in a physiologically relevant buffer.

  • Materials: 4-(butylsulfonyl)benzoic acid, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M NaOH, 0.1 M HCl, magnetic stirrer, pH meter.

  • Methodology:

    • Prepare a 100 mM PBS solution and confirm the pH is 7.4.

    • Add a known excess amount of 4-(butylsulfonyl)benzoic acid to a defined volume of the PBS buffer (e.g., 20 mg into 10 mL).

    • Stir the suspension vigorously at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, check the pH of the suspension. If it has dropped significantly due to the acidic nature of the compound, adjust it back to 7.4 using 0.1 M NaOH. Allow it to equilibrate for another hour.

    • Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.

    • Dilute an aliquot of the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Validation: The resulting concentration represents the equilibrium solubility at that pH. The presence of undissolved solid at the start of filtration confirms that a saturated solution was achieved.

Protocol 2: Screening for an Optimal Co-Solvent System

  • Objective: To identify a suitable co-solvent and determine the minimum concentration required to solubilize the compound at a target concentration.

  • Materials: 4-(butylsulfonyl)benzoic acid, primary aqueous solvent (e.g., PBS, pH 7.4), candidate co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol), vortex mixer.

  • Methodology:

    • Weigh an amount of 4-(butylsulfonyl)benzoic acid into several vials required to achieve your target concentration in a final volume of 1 mL (e.g., for a 5 mg/mL solution, weigh 5 mg into each vial).

    • To the first vial, add 1 mL of the primary aqueous solvent. Vortex for 2 minutes. Observe for dissolution.

    • To the second vial, add 900 µL of the aqueous solvent and 100 µL of PEG 400 (10% v/v). Vortex for 2 minutes. Observe.

    • To the third vial, add 800 µL of the aqueous solvent and 200 µL of PEG 400 (20% v/v). Vortex for 2 minutes. Observe.

    • Continue this process, increasing the co-solvent percentage in 10% increments.

    • Repeat steps 3-5 for other candidate co-solvents like Ethanol and PG.

  • Validation: The optimal system is the one that achieves complete dissolution at the target concentration with the lowest percentage of co-solvent. Always ensure the final formulation is visually clear and free of particles.

Protocol 3: Small-Scale Salt Formation for Solubility Assessment

  • Objective: To prepare the sodium salt of 4-(butylsulfonyl)benzoic acid and confirm its enhanced aqueous solubility.

  • Materials: 4-(butylsulfonyl)benzoic acid (e.g., 242 mg, 1 mmol), Ethanol, 1.0 M NaOH solution, deionized water, magnetic stirrer, rotary evaporator.

  • Methodology:

    • Dissolve 1 mmol of the acid in a minimal amount of warm ethanol (e.g., 5-10 mL).

    • While stirring, slowly add exactly 1.0 mL of 1.0 M NaOH (1 molar equivalent).

    • A precipitate of the sodium salt may form. If not, continue stirring for 30 minutes.

    • Remove the ethanol using a rotary evaporator to yield the solid sodium salt.

    • Weigh the resulting salt. Attempt to dissolve it directly in deionized water at a concentration where the parent acid was insoluble.

  • Validation: The salt should dissolve readily in water to form a clear solution at concentrations where the free acid was merely a suspension. The pH of the resulting solution should be neutral to slightly basic.

Protocol 4: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To prepare a stock solution of the compound using HP-β-CD as a complexing agent.

  • Materials: 4-(butylsulfonyl)benzoic acid, HP-β-CD, deionized water, magnetic stirrer.

  • Methodology:

    • Prepare a 20% (w/v) solution of HP-β-CD in deionized water (e.g., 2 g in a final volume of 10 mL). This may require gentle warming and stirring to fully dissolve.

    • To this clear solution, add a known amount of 4-(butylsulfonyl)benzoic acid.

    • Stir the mixture overnight at room temperature to allow for the formation of the inclusion complex.

    • Visually inspect for complete dissolution. If undissolved material remains, filter the solution through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate via an analytical method like HPLC-UV to determine the solubility enhancement.[20]

  • Validation: A significant increase in the measured concentration of the compound compared to its intrinsic solubility in water alone validates the effectiveness of the cyclodextrin.

Section 5: References

  • Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2726-2737. [Link]

  • Liu, R., & Zhang, C. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Al-Ghananeem, A. M. (2021). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 134-138. [Link]

  • David, S., Timmins, P., & Conway, B. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Patel, M. K., & Nag, A. (2011). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. International Journal of Chemical Sciences, 9(3), 1117-1132. [Link]

  • Babu, G. D., & Kumar, T. R. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(18), 4101. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-6. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Olaru, A., et al. (2024). Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts. MDPI. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 263. [Link]

  • Al-Kaysi, R. O., & Al-Azzam, K. M. (2020). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 20(11), 7246-7254. [Link]

  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal. [Link]

  • ChemBK. (n.d.). 4-[4-(tert-butylsulfamoyl)phenyl]benzoic acid. ChemBK. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 163-170. [Link]

  • International Scientific Journal of Engineering and Management. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISJEM. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • ResearchGate. (2016). Enhancement of Solubility and Mass Transfer Coefficient of Benzoic Acid Through Hydrotropy. ResearchGate. [Link]

  • Slideshare. (2015). Methods of solubility enhancements. Slideshare. [Link]

  • PubChem. (n.d.). 4-(Butane-1-sulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • ResearchGate. (2001). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. [Link]

  • PubChem. (n.d.). 4-(11-Butylsulfonylundecoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]

  • BYJU'S. (n.d.). Properties of Benzoic Acid. BYJU'S. [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-butyloxy-, butyl ester - Chemical & Physical Properties. Cheméo. [Link]

  • University of Tartu. (2020). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. OWL. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Butyl Group in 4-(Butane-1-sulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR chemical shifts for the butyl group within 4-(butane-1-sulfonyl)benzoic acid . Designed for medicinal chemists and structural biologists, this document moves beyond simple spectral listing to explain the causality of chemical shifts, offering a comparative analysis against sulfide and ether analogs.

The sulfonyl moiety (


) acts as a powerful electron-withdrawing group (EWG), creating a distinct "fingerprint" in the aliphatic region. This guide establishes the 

-methylene shift (~3.1–3.2 ppm)
as the primary diagnostic marker for validating the successful oxidation of sulfide precursors.

The NMR Fingerprint: Technical Deep Dive

Chemical Shift Assignments

The butyl chain in 4-(butane-1-sulfonyl)benzoic acid resides in a unique electronic environment. The sulfonyl group exerts a strong inductive (


) and resonance (

) effect on the aromatic ring, while primarily exerting an inductive deshielding effect on the aliphatic chain.

Solvent Recommendation: DMSO-d


  is preferred over CDCl

for this compound due to the poor solubility of the carboxylic acid moiety in non-polar solvents. The data below reflects shifts in DMSO-d

.
PositionMoietyChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight


3.15 – 3.25 Triplet (

)
~7.5Diagnostic Peak. Strongly deshielded by the electron-deficient sulfur atom.


1.55 – 1.65 Multiplet (

)
-Deshielding effect attenuates rapidly with distance.


1.35 – 1.45 Sextet (

)
~7.5Minimal electronic influence from the sulfonyl group; typical alkane environment.


0.85 – 0.90 Triplet (

)
~7.3Terminal methyl group; shielded environment.
Ar-H Aromatic Ring8.00 – 8.20 AA'BB' System~8.0Strong EWG nature of

and

pushes aromatic protons downfield.
Structural Visualization & Logic

The following diagram illustrates the assignment logic and the propagation of the deshielding effect (Electronic Fade-out).

NMR_Assignment Molecule 4-(Butane-1-sulfonyl)benzoic acid Alpha α-Proton (3.2 ppm) Diagnostic Marker Directly attached to SO2 Molecule->Alpha Strong Deshielding Beta β-Proton (1.6 ppm) Inductive fade-out Alpha->Beta Effect Decays Gamma γ-Proton (1.4 ppm) Alkyl Baseline Beta->Gamma Delta δ-Methyl (0.9 ppm) Terminal Shielding Gamma->Delta

Figure 1: Propagation of the sulfonyl group's electron-withdrawing effect along the butyl chain.

Comparative Analysis: Sulfone vs. Alternatives

In drug development, distinguishing between the Sulfone (


), Sulfide  (

), and Ether (

) linkers is critical for SAR (Structure-Activity Relationship) studies. The

-proton shift is the most reliable metric for differentiation.
The "Alpha-Shift" Matrix
Linker TypeStructure

-CH

Shift (ppm)
Electronic Effect
Sulfone

3.1 – 3.2 Strong Inductive (

), Strong Anisotropy.
Sulfide

2.9 – 3.0 Weak Inductive effect. Sulfur is less electronegative than Oxygen.
Ether

4.0 – 4.1 Strong Inductive (

). Oxygen is highly electronegative.[1]
Alkyl

2.6 – 2.7 Benzylic position only; no heteroatom deshielding.

Key Insight: The sulfone


-protons appear between the sulfide and ether shifts. If your 

-methylene signal is at 2.9 ppm, oxidation is incomplete (Sulfide). If it is at 3.2 ppm, you have successfully formed the Sulfone.

Experimental Protocol: Synthesis & Validation

This protocol outlines the synthesis of 4-(butane-1-sulfonyl)benzoic acid via Oxone® oxidation of the sulfide precursor. This method is chosen for its high chemoselectivity and ease of purification.

Reagents & Setup
  • Substrate: 4-(butylthio)benzoic acid (1.0 equiv).

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (3.0 equiv).

  • Solvent: Methanol/Water (1:1 v/v).

  • Temperature: Room Temperature (25 °C).

Step-by-Step Methodology
  • Dissolution: Dissolve 4-(butylthio)benzoic acid in MeOH/Water. The solution may be slightly turbid.

  • Addition: Add Oxone® portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature < 30 °C.

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with water (50 mL). The product often precipitates as a white solid. If not, extract with EtOAc (3x), wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Validation (NMR): Prepare a sample in DMSO-d

    
    .
    
The "Self-Validating" Workflow

The following flowchart demonstrates how to use NMR data to validate the reaction progress, specifically tracking the shift of the


-protons.

Synthesis_Validation Start Start: 4-(butylthio)benzoic acid (Sulfide) Reaction Reaction: Add Oxone® (Oxidation) Start->Reaction Check NMR Checkpoint (DMSO-d6) Reaction->Check Decision Analyze α-CH2 Shift Check->Decision Outcome_Sulfide Shift ~ 2.9 ppm (Incomplete) Decision->Outcome_Sulfide Signal at 2.9 Outcome_Sulfone Shift ~ 3.2 ppm (Success) Decision->Outcome_Sulfone Signal at 3.2 Outcome_Sulfide->Reaction Add more Oxone/Time

Figure 2: NMR-driven decision matrix for validating sulfide-to-sulfone oxidation.

References

  • Royal Society of Chemistry. Supplementary Information: Characterization data for benzoic acid derivatives. (Provides comparative NMR data for substituted benzoic acids). Link

  • ChemicalBook.N-Butyl Methyl Sulfide 1H NMR Spectrum. (Establishes the baseline shift for sulfide

    
    -protons at ~2.5-2.9 ppm). Link
    
  • Organic Syntheses. Oxidation of Sulfides to Sulfones using Oxone.[2] (Standard protocol for chemoselective oxidation). Link

  • University of Wisconsin-Madison. 1H NMR Chemical Shifts for Sulfones and Sulfoxides. (Theoretical basis for the deshielding effect of the SO2 group). Link

  • National Institutes of Health (NIH). Proton Chemical Shifts in Sulfoxides and Sulfones. (Detailed anisotropy and electric field effects). Link

Sources

Comparative Bioactivity Guide: Sulfone vs. Sulfonamide Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Sulfone (


)  and Sulfonamide (

)
derivatives anchored to a Benzoic Acid scaffold. While often grouped together due to the shared sulfonyl core, these two moieties exhibit divergent bioactivities driven by distinct physicochemical properties—specifically the acidity of the sulfonamide nitrogen and the hydrogen-bonding capability of the sulfonyl group.

Key Verdict:

  • Sulfonamide Benzoic Acids (e.g., Probenecid) are dominant in anion transport inhibition (OAT targeting) and carbonic anhydrase inhibition (zinc binding).

  • Sulfone Benzoic Acids are emerging as LPA2 receptor agonists and COX-2 selective pharmacophores , offering a metabolic stability advantage and avoiding "sulfa" allergy cross-reactivity due to the lack of the

    
    -hydroxyl metabolite pathway.
    

Structural & Physicochemical Basis

The divergence in bioactivity stems from the fundamental electronic differences between the sulfonamide and sulfone groups when attached to a benzoic acid core.

The Pharmacophore Divergence

The benzoic acid moiety (


) provides a polar, ionizable head group (

). The distinction lies in the para or meta substitution of the sulfur functionality.
FeatureSulfonamide Derivative (

)
Sulfone Derivative (

)
H-Bonding Donor & Acceptor. The

is a strong donor;

is an acceptor.
Acceptor Only. The sulfonyl oxygens are weak acceptors; no donor capability.
Acidity (

)
Acidic (

).
The

stabilizes the anion on Nitrogen.
Neutral. The

-protons (if alkyl) are weakly acidic (

), but the group itself is non-ionizable at physiological pH.
Metal Binding High. Coordinates

(essential for Carbonic Anhydrase).
Negligible. Cannot displace water/hydroxide from metal centers effectively.
Lipophilicity Lower. The polar

reduces

.
Higher. Alkyl sulfones are more lipophilic, aiding CNS/membrane penetration.
The "Benzoic Acid" Role

In both classes, the carboxylic acid tail serves two roles:

  • Solubility Handle: Increases aqueous solubility significantly compared to pure diaryl sulfones/sulfonamides.

  • Anionic Mimicry: Mimics the glutamate tail of folate (in bacteria) or organic anions (in renal transport).

Target-Specific Bioactivity Analysis

Case A: Antibacterial Potency (DHPS Inhibition)

Context: Classic sulfa drugs inhibit Dihydropteroate Synthase (DHPS) by mimicking p-aminobenzoic acid (PABA).[1][2]

  • Sulfonamide Benzoic Acids: Generally weak or inactive as antibacterials if the

    
    -amino group is absent. However, sulfamoyl benzoic acids (where the sulfonamide is reversed or modified) act as intermediates.
    
    • Critical Note: To be antibacterial, the molecule needs an aniline amine (

      
      ), not a benzoic acid (
      
      
      
      ). If the benzoic acid is the core, antibacterial activity is lost unless the carboxylate mimics the PABA acid and a separate amine is present.
  • Sulfone Benzoic Acids: Inactive against DHPS. While Dapsone (a bis-aniline sulfone) is a potent antibiotic, replacing the aniline with a benzoic acid destroys the PABA mimicry required for the active site.

Case B: COX-2 Inhibition (Anti-inflammatory)

Context: Selective COX-2 inhibitors utilize a side pocket in the enzyme that accommodates bulky sulfur groups.

  • Sulfonamide Derivatives (e.g., Celecoxib): The sulfonamide binds to a hydrophilic region near Arg513.

  • Sulfone Derivatives (e.g., Etoricoxib, Rofecoxib): The methyl sulfone (

    
    ) is a bioisostere.
    
    • Comparison: Sulfone derivatives often show higher selectivity for COX-2 over COX-1 because they lack the H-bond donor capacity to interact with the "tight" channel of COX-1.

    • Benzoic Acid Role:[3] In this context, converting the scaffold to a benzoic acid (adding

      
      ) usually abolishes activity  by making the molecule too polar to enter the hydrophobic COX channel. However, 4-(methylsulfonyl)benzoic acid  is a known metabolite of certain COX-2 inhibitors and serves as a marker for clearance.
      
Case C: Uricosuric & Transport Activity (OAT)

Context: Inhibition of Organic Anion Transporters (OAT) in the kidney.

  • Sulfonamide Benzoic Acids (The Gold Standard): Probenecid (

    
    -(dipropylsulfamoyl)benzoic acid) is the archetype. The combination of the lipophilic dipropyl-sulfonamide tail and the anionic carboxylate head allows it to block OAT1/OAT3.
    
  • Sulfone Benzoic Acids: Generally show reduced potency in this domain. The specific geometry and H-bonding of the sulfonamide nitrogen appear critical for the binding affinity within the OAT translocation pore.

Case D: Emerging Targets (LPA2 & NTPDase)

Recent data highlights a niche for Sulfamoyl Benzoic Acids as agonists for the Lysophosphatidic Acid Receptor 2 (LPA2), used in intestinal protection against radiation.

  • Data Point: Compound 11d (a sulfamoyl benzoic acid derivative) showed picomolar activity (

    
     nM), vastly outperforming sulfone analogs in this specific GPCR signaling pathway.
    

Experimental Validation Protocols

To objectively compare these derivatives, the following self-validating protocols are recommended.

Protocol 1: Carbonic Anhydrase (CA) Esterase Assay

Differentiation: This assay confirms if the derivative binds Zinc. Sulfonamides will inhibit; Sulfones will not.

  • Reagents: Purified human CA-II enzyme, 4-nitrophenyl acetate (substrate), Tris buffer (pH 7.6).

  • Preparation: Dissolve Benzoic Acid derivatives in DMSO (final concentration <1%).

  • Reaction:

    • Incubate Enzyme (100 nM) with Inhibitor (0.1 nM – 10 µM) for 15 mins at 25°C.

    • Add Substrate (3 mM).

  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenol) kinetically for 3 minutes.

  • Validation:

    • Positive Control: Acetazolamide (

      
       nM).
      
    • Negative Control: 4-(methylsulfonyl)benzoic acid (Expect

      
       µM).
      
Protocol 2: COX-2 vs. COX-1 Selectivity Screen

Differentiation: Tests the "Side Pocket" fit.

  • System: Ovine COX-1 and Recombinant Human COX-2.

  • Substrate: Arachidonic acid (10 µM).

  • Procedure:

    • Pre-incubate enzyme + test compound (sulfone vs. sulfonamide benzoic acid) for 10 mins in Heme-containing buffer.

    • Initiate reaction with Arachidonic acid.

    • Quench after 2 minutes with 1N HCl.

  • Detection: ELISA quantification of

    
     (COX-2 product) vs 
    
    
    
    (COX-1 product).
  • Data Analysis: Calculate Selectivity Ratio (

    
    ).
    
    • Expectation: Sulfone derivatives often show ratios > 50 (Highly Selective).

Visualization & Mechanism

Diagram 1: Molecular Mechanism of Action

This diagram contrasts how the two moieties interact with the Carbonic Anhydrase Zinc active site versus the COX-2 hydrophobic pocket.

BioactivityComparison cluster_0 Chemical Scaffolds cluster_1 Biological Targets Sulfonamide Sulfonamide-Benzoic Acid (R-SO2-NH-R') CA Carbonic Anhydrase (Zn2+ Active Site) Sulfonamide->CA Strong Inhibition (N-H coordinates Zn2+) COX2 COX-2 Enzyme (Hydrophobic Side Pocket) Sulfonamide->COX2 Moderate Selectivity OAT OAT Transporters (Renal Excretion) Sulfonamide->OAT High Affinity (e.g., Probenecid) Sulfone Sulfone-Benzoic Acid (R-SO2-R') Sulfone->CA No Binding (Lacks acidic H) Sulfone->COX2 High Selectivity (Bioisostere fit) Sulfone->OAT Reduced Affinity

Caption: Differential binding profiles of Sulfonamide vs. Sulfone moieties. Note the exclusive binding of Sulfonamides to Zinc targets (CA).

Diagram 2: Experimental Decision Tree

A workflow for researchers to select the correct derivative class based on the desired therapeutic endpoint.

DecisionTree Start Select Target / Indication Q1 Is Zinc Binding Required? (e.g., Carbonic Anhydrase) Start->Q1 BranchA Yes Q1->BranchA BranchB No / Avoid Side Effects Q1->BranchB ResultA Choose SULFONAMIDE (Must have unsubstituted -SO2NH2) BranchA->ResultA Q2 Is the target COX-2 or a GPCR (LPA2)? BranchB->Q2 ResultB Choose SULFONE (Higher Selectivity, No CA inhibition) Q2->ResultB COX-2/LPA2 ResultC Choose SULFONAMIDE (If OAT transport needed) Q2->ResultC Uricosuric

Caption: Selection logic for Benzoic Acid derivatives based on target pharmacology.

Summary Data Table

PropertySulfonamide Benzoic AcidSulfone Benzoic Acid
Primary Example Probenecid, Sulfamoyl-benzoates4-(Methylsulfonyl)benzoic acid
CA II Inhibition (

)
< 10 nM (Potent)> 10,000 nM (Inactive)
COX-2 Selectivity Moderate (often binds COX-1 too)High (Excellent side-pocket fit)
Metabolic Fate Acetylation (N4), GlucuronidationOxidation, stable to hydrolysis
Allergy Risk High (if N-arylamine present)Low (No N-hydroxylation)
Key Application Gout (Uricosuric), DiureticsAnti-inflammatory, LPA2 Agonist

References

  • Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides. PubMed Central. Retrieved from [Link]

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77670, 4-(Methylsulfonyl)benzoic acid.[4] Retrieved from [Link]

  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.[5] Retrieved from [Link]

Sources

A Comparative Guide to the Characterization of 4-(butane-1-sulfonyl)benzoic acid (CAS 100059-51-6): Melting Point Determination and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development and organic synthesis, the accurate characterization of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of methodologies for determining the melting point and assessing the purity of 4-(butane-1-sulfonyl)benzoic acid (CAS 100059-51-6), a compound with a reported melting point in the range of 170-175°C and a typical purity of 95%.[1] We will explore the theoretical underpinnings and practical considerations of established techniques, offering experimental protocols and comparative data to inform your analytical strategy.

The Critical Role of Melting Point and Purity in Compound Validation

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of its purity. A pure compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will lead to a depression and broadening of the melting range.[2][3] While melting point is a valuable screening tool, it is not a definitive measure of purity. For a comprehensive assessment, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are considered the gold standard in the pharmaceutical industry for their ability to separate and quantify impurities.[4][5][6]

This guide will compare and contrast the following methods:

  • Melting Point Determination:

    • Capillary Method (e.g., using a Mel-Temp apparatus)

    • Differential Scanning Calorimetry (DSC)

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC)

    • Complementary Techniques: An Overview

Section 1: Melting Point Determination

The transition from a solid to a liquid phase at a specific temperature is a characteristic feature of a pure crystalline substance. This section will delve into two common methods for determining the melting point of 4-(butane-1-sulfonyl)benzoic acid.

The Capillary Method: A Foundational Technique

The capillary method is a widely used and accessible technique for melting point determination.[2] It involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which the substance melts.

  • Sample Preparation: Finely powder a small amount of 4-(butane-1-sulfonyl)benzoic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp).

  • Heating:

    • For a preliminary determination, rapidly heat the sample to get an approximate melting range.

    • For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[2]

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering the melting point. The presence of a mixture of compounds also results in a broader melting range as different parts of the substance melt at different temperatures.

Differential Scanning Calorimetry (DSC): A Thermodynamic Approach

Differential Scanning Calorimetry (DSC) offers a more quantitative and automated approach to melting point determination. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(butane-1-sulfonyl)benzoic acid into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 100°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 200°C).

  • Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Caption: Workflow for DSC analysis.

Comparison of Melting Point Determination Methods
FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transitionMeasurement of heat flow difference
Precision LowerHigher
Accuracy Operator-dependentHigh
Throughput ModerateHigher (with autosampler)
Information Provided Melting rangeMelting point, heat of fusion, polymorphism
Sample Size SmallSmall (mg scale)
Advantages Simple, low costQuantitative, automated, provides more data
Disadvantages Subjective, less preciseHigher instrument cost

Section 2: Purity Analysis

While melting point provides an initial assessment, chromatographic methods are essential for a definitive determination of purity by separating and quantifying individual components in a sample.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5][7][8] For a compound like 4-(butane-1-sulfonyl)benzoic acid, a reversed-phase HPLC (RP-HPLC) method is typically suitable.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of 4-(butane-1-sulfonyl)benzoic acid in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the test sample of 4-(butane-1-sulfonyl)benzoic acid in the same manner.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a common starting point.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Data Analysis:

    • The purity is calculated using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100[8]

    • Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.

Caption: Workflow for HPLC purity analysis.

Before sample analysis, a system suitability test must be performed. This involves injecting a standard solution multiple times to ensure the HPLC system is performing correctly. Key parameters include:

  • Tailing Factor: Should be close to 1 for a symmetrical peak.

  • Theoretical Plates: A measure of column efficiency.

  • Repeatability: The precision of multiple injections.

Complementary Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity profile may require the use of orthogonal techniques to detect impurities that may not be resolved or detected by HPLC.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can provide molecular weight information about the main peak and any impurities, aiding in their identification.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and may reveal the presence of structurally related impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.

Comparison of Purity Analysis Methods
FeatureHPLCGCLC-MSNMR
Principle Liquid-phase separationGas-phase separationSeparation with mass detectionNuclear spin resonance
Applicability Wide range of compoundsVolatile compoundsWide range, structural infoStructural elucidation
Sensitivity HighVery HighVery HighLower
Quantification ExcellentExcellentGoodQuantitative with standards
Advantages Versatile, robust, quantitativeHigh resolution for volatilesProvides molecular weight dataDefinitive structural info
Disadvantages May not detect all impuritiesLimited to thermally stable and volatile compoundsHigher complexity and costLower sensitivity

Conclusion

The characterization of 4-(butane-1-sulfonyl)benzoic acid (CAS 100059-51-6) requires a multi-faceted analytical approach. Melting point determination, whether by the traditional capillary method or the more advanced DSC technique, serves as a crucial initial indicator of purity. However, for a definitive and quantitative assessment, High-Performance Liquid Chromatography stands as the indispensable tool, offering high-resolution separation and accurate quantification of impurities. For comprehensive characterization and in-depth impurity profiling, the integration of complementary techniques such as LC-MS and NMR is highly recommended. By selecting the appropriate combination of these methods, researchers can ensure the quality and integrity of their chemical entities, a critical step in the path of scientific discovery and drug development.

References

  • Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Retrieved from [Link]

  • Anatune. (2026, February 1). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • askIITians. (2009, April 23). Criteria of purity of organic compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

Sources

Technical Comparison: Stability Profile of 4-(Butane-1-sulfonyl)benzoic Acid vs. 4-Butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 4-(Butane-1-sulfonyl)benzoic acid (Molecule A) exhibits significantly superior oxidative and metabolic stability compared to 4-butylbenzoic acid (Molecule B) .

While Molecule B offers higher lipophilicity, its utility in drug development is compromised by the "benzylic liability"—the susceptibility of the alkyl-aryl carbon bond to rapid oxidative cleavage and enzymatic hydroxylation (CYP450). Molecule A employs a sulfone bioisostere linker, which acts as a metabolic block, lowers the LogP (increasing polarity), and significantly increases the acidity of the benzoic acid moiety due to strong electron-withdrawing effects.

Feature4-(Butane-1-sulfonyl)benzoic acid4-Butylbenzoic acid
Core Structure Sulfone linker (-SO₂-)Alkyl linker (-CH₂-)
Oxidative Stability High (Sulfur in +6 oxidation state)Low (Susceptible to benzylic oxidation)
Metabolic Liability Low (Linker is inert; distal chain oxidation only)High (Rapid benzylic hydroxylation)
Electronic Effect Electron-Withdrawing (Deactivates ring)Electron-Donating (Activates ring)
Predicted pKa ~3.5 (Stronger Acid)~4.4 (Weaker Acid)
LogP (Lipophilicity) ~1.9 (More Polar)~3.8 (Highly Lipophilic)

Chemical Structure & Electronic Properties

The fundamental difference lies in the linker connecting the butyl chain to the phenyl ring. This structural variation dictates the electronic environment of the carboxylic acid and the reactivity of the ring.

Electronic Influence (Hammett Analysis)
  • 4-Butylbenzoic Acid: The butyl group is an alkyl substituent. Alkyl groups are weakly electron-donating via induction and hyperconjugation (

    
    ). This increases electron density on the ring and the carboxylate, destabilizing the conjugate base and raising the pKa  (making it a weaker acid than benzoic acid).
    
  • 4-(Butane-1-sulfonyl)benzoic Acid: The sulfonyl group is a strong electron-withdrawing group (EWG) via induction and resonance (

    
    ). This pulls electron density away from the ring and the carboxylate, stabilizing the conjugate base and lowering the pKa  (making it a stronger acid).
    
Solubility Implications

The introduction of the sulfonyl moiety in Molecule A introduces a strong dipole, significantly reducing the LogP (partition coefficient).

  • Molecule A (Sulfone): LogP

    
     1.9. Improved aqueous solubility, potentially better oral bioavailability without requiring micronization.
    
  • Molecule B (Alkyl): LogP

    
     3.[1]8. Poor aqueous solubility; likely requires formulation aids (e.g., cyclodextrins) for in vivo delivery.
    

Stability Analysis

Oxidative Stability (The Benzylic Liability)

The most critical differentiator is the stability of the carbon atom attached to the benzene ring.

  • Molecule B (Alkyl): The benzylic C-H bonds are weaker (~85-90 kcal/mol) than typical alkane C-H bonds due to resonance stabilization of the resulting radical. In the presence of radical initiators, reactive oxygen species (ROS), or high-valent metal oxidants (e.g., KMnO4, CrO3), this position is rapidly oxidized to a ketone or fully cleaved to terephthalic acid .

  • Molecule A (Sulfone): The sulfur atom is already in its highest oxidation state (+6). The adjacent carbons are not "benzylic" in the radical stabilization sense. The sulfone group is chemically inert to standard oxidizing conditions (H₂O₂, air oxidation), making it an ideal scaffold for shelf-stable formulations.

Metabolic Stability (ADME)

In a biological context (drug metabolism), Molecule B is a substrate for Cytochrome P450 enzymes.

  • Pathway for B: CYP450 enzymes rapidly hydroxylate the benzylic carbon. This intermediate is often unstable, collapsing to an alcohol, then a ketone, or undergoing oxidative dealkylation.

  • Pathway for A: The sulfone linker prevents this attack. Metabolism is forced to the distal end of the butyl chain (

    
     or 
    
    
    
    oxidation), which is a much slower process.
Visualization: Degradation Pathways

StabilityComparison cluster_0 4-Butylbenzoic Acid (Unstable) cluster_1 4-(Butane-1-sulfonyl)benzoic Acid (Stable) B 4-Butylbenzoic Acid B_Rad Benzylic Radical (Resonance Stabilized) B->B_Rad ROS / CYP450 (H-abstraction) B_Alc 1-Hydroxybutyl Derivative B_Rad->B_Alc +OH B_Ket 4-Butyrylbenzoic Acid B_Alc->B_Ket Oxidation Terephthalic Terephthalic Acid (Cleavage Product) B_Ket->Terephthalic Oxidative Cleavage A 4-(Butane-1-sulfonyl) benzoic Acid A_Stable No Reaction (Oxidatively Inert) A->A_Stable ROS / CYP450

Figure 1: Comparative degradation pathways showing the oxidative vulnerability of the alkyl linker versus the inertness of the sulfone linker.

Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol: Forced Degradation (Oxidative Stress)

Objective: Quantify the susceptibility of the benzylic position to radical oxidation.

Reagents:

  • Test Compounds (10 mM in Acetonitrile)

  • 30% Hydrogen Peroxide (

    
    )
    
  • Iron(II) Sulfate (

    
    ) (Fenton's Reagent initiator)
    
  • LC-MS grade Water/Acetonitrile

Procedure:

  • Preparation: Prepare a 1 mM solution of Molecule A and Molecule B in 50:50 ACN:H₂O.

  • Stress Condition: Add

    
     to a final concentration of 3%. For "Harsh" conditions, add 0.1 mM 
    
    
    
    .
  • Incubation: Incubate at 40°C for 24 hours.

  • Sampling: Take aliquots at T=0, 4h, and 24h. Quench with sodium metabisulfite.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Expected Results:

  • Molecule A: >98% Parent compound remaining.

  • Molecule B: <80% Parent remaining. Appearance of peaks corresponding to M+16 (alcohol), M+14 (ketone), or M-56 (loss of butyl chain -> terephthalic acid).

Protocol: pKa Determination (Potentiometric Titration)

Objective: Confirm the electron-withdrawing effect of the sulfone.

Procedure:

  • Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjuster). Note: Molecule B may require 10-20% Methanol co-solvent due to low solubility.

  • Titrate with 0.1 N KOH using a calibrated glass pH electrode.

  • Plot pH vs. Volume of KOH.

  • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Expected Results:

  • Molecule A: pKa

    
     3.5 - 3.7.
    
  • Molecule B: pKa

    
     4.3 - 4.5.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Detailed mechanisms of metabolic stability). Link

  • PubChem Compound Summary. 4-(Butane-1-sulfonyl)benzoic acid (CID 180763).[2] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(butane-1-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 4-(butane-1-sulfonyl)benzoic acid

The proper handling of chemical reagents is the cornerstone of safe and reproducible scientific research. 4-(butane-1-sulfonyl)benzoic acid is a valuable compound in various research applications; however, its potential hazards necessitate a thorough understanding and implementation of appropriate safety measures. This document outlines the critical personal protective equipment (PPE) and handling protocols required to work safely with this compound.

Hazard Identification and Assessment

Understanding the specific hazards associated with 4-(butane-1-sulfonyl)benzoic acid is the first step in creating a safe laboratory environment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment. The primary hazards are skin, eye, and respiratory irritation, as well as oral toxicity[1].

Table 1: GHS Hazard Classification for 4-(butane-1-sulfonyl)benzoic acid

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Source: Adapted from PubChem CID 180763[1].

The causality for stringent PPE protocols is directly linked to these classifications. Sulfonic acids, as a class, can cause irritation and even burns upon contact with skin and can irritate the respiratory tract if inhaled[2]. Therefore, forming a complete barrier between the researcher and the chemical is paramount.

Core Directive: Personal Protective Equipment (PPE) Regimen

A comprehensive PPE regimen is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (respiratory). The following table details the required equipment and the rationale for its use.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale and Expert Insight
Eye/Face Protection Chemical Splash Goggles & Face ShieldGoggles must be close-fitting and provide a complete seal around the eyes. A face shield should be worn over the goggles.The compound is classified as causing serious eye irritation (H319)[1]. Goggles are essential to prevent contact with dust or splashes. A face shield offers a secondary layer of protection for the entire face, which is best practice when handling chemicals that are irritants or corrosive[2][3].
Hand Protection Chemical-Resistant GlovesNitrile rubber (min. 0.4 mm) or similar chemically resistant gloves are recommended. Inspect gloves for any signs of degradation or perforation before use[4].To prevent skin contact and irritation (H315)[1][5]. Proper glove removal technique (without touching the outer surface with bare hands) is critical to avoid contaminating your skin. Contaminated gloves must be disposed of immediately as hazardous waste[6].
Body Protection Laboratory Coat & Chemical-Resistant ApronA long-sleeved, buttoned laboratory coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.Protects skin from accidental contact and contamination of personal clothing[4][6]. The goal is to ensure no skin is exposed. For sulfonic acids, chemical protective clothing is a standard recommendation[2].
Respiratory Protection NIOSH-Approved RespiratorAn N95 dust mask may be sufficient for small quantities if dust is minimal. For procedures that may generate significant dust or aerosols, a half-face or full-face respirator with acid gas/P100 cartridges is required[6][7].The compound may cause respiratory irritation (H335)[1]. All weighing and transfers of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure[6][8]. If a fume hood is not available or engineering controls are insufficient, respiratory protection is mandatory.

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a systematic workflow is crucial for minimizing risk. This protocol is designed to be a self-validating system, ensuring safety at each stage of handling.

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal prep_1 Verify Fume Hood Functionality prep_2 Locate & Test Emergency Equipment (Eyewash/Shower) prep_1->prep_2 prep_3 Don Full PPE (Table 2) prep_2->prep_3 handle_1 Weigh Solid Compound (Minimize Dust) prep_3->handle_1 Proceed to Handling handle_2 Transfer to Vessel handle_1->handle_2 handle_3 Slowly Add Solvent to Solid handle_2->handle_3 post_1 Decontaminate Workspace & Equipment handle_3->post_1 Experiment Complete post_2 Segregate Waste (Solid vs. Liquid vs. PPE) post_1->post_2 post_3 Dispose of as Hazardous Waste post_2->post_3

Caption: Logical workflow for the safe handling of 4-(butane-1-sulfonyl)benzoic acid.

Procedural Steps
  • Preparation and Pre-Handling Check:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure that a safety shower and eyewash station are unobstructed and readily accessible[6].

    • Don all required PPE as specified in Table 2. Never handle this chemical without full PPE.

    • Prepare all necessary labware and reagents before handling the compound to minimize movement and the potential for spills[6].

  • Handling the Compound (inside a fume hood):

    • When weighing the solid, use a draft shield or weigh boat to prevent dust from becoming airborne.

    • Handle the material gently to avoid generating dust[9].

    • When preparing solutions, always add the solid to the solvent slowly to prevent splashing[6].

  • Post-Handling and Decontamination:

    • After use, thoroughly wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) and then water.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of immediately.

    • Wash hands thoroughly with soap and water after removing gloves[3][5].

Emergency and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][10].

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[5][10].

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[5][11].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[8][11].

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All waste generated from handling 4-(butane-1-sulfonyl)benzoic acid must be considered hazardous waste[3][10].

    • Solid Waste: Unused solid compound and grossly contaminated items (e.g., weigh boats) should be collected in a clearly labeled, sealed container.

    • Contaminated PPE: Used gloves, disposable aprons, and bench paper must be collected in a separate, sealed hazardous waste bag.

    • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(butane-1-sulfonyl)benzoic acid".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain[3][9].

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 4-(butane-1-sulfonyl)benzoic acid, ensuring a safe and productive research environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 180763, 4-(Butane-1-sulfonyl)benzoic acid. Available from: [Link]

  • Capital Resin Corporation (2022). Strategies for the Safe Handling of Sulfonic Acid. Available from: [Link]

  • Technical Supplement (2019). Personal Protective Equipment (PPE) Requirements for Loading and Unloading of >93% Sulfuric Acid.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Available from: [Link]

  • BASF (2026). Safety data sheet.
  • Alfa Aesar (2025). 4-Sulfamoylbenzoic acid Safety Data Sheet. Available from: [Link]

  • RCI Labscan Limited (2023). 1-Butanesulfonic acid sodium salt anhydrous Safety Data Sheet. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.